Galf-galf-galf - 129728-10-5

Galf-galf-galf

Catalog Number: EVT-1211469
CAS Number: 129728-10-5
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Chemical Synthesis

The synthesis of UDP-galactofuranose involves several methods, with notable advancements in efficiency and yield. One prominent method utilizes the reaction of uridine monophosphate-N-methylimidazolide with galactofuranose 1-phosphate. This reaction occurs rapidly at 0 °C and yields UDP-galactofuranose with approximately 35% efficiency, significantly improving upon earlier methods that typically yielded lower results over longer reaction times .

An enzymatic approach also exists, where UDP-galactofuranose is synthesized from UDP-galactopyranose using UDP-galactopyranose mutase. This method produces an equilibrium mixture where UDP-galactofuranose constitutes about 7% of the total product, which can be purified using ion-exchange chromatography .

Technical Parameters

  • Chemical Reaction Conditions: Typically conducted at low temperatures (around 0 °C) to enhance yield and minimize degradation.
  • Purification Techniques: Ion-exchange high-performance liquid chromatography (HPLC) is commonly employed for purification following synthesis.
Molecular Structure Analysis

Galactofuranose features a five-membered furan ring structure, which differs from its six-membered pyranose counterpart. The molecular formula for galactofuranose is C₆H₁₂O₆, and its structure can be represented as follows:

GalactofuranoseC6H12O6\text{Galactofuranose}\rightarrow \text{C}_6\text{H}_{12}\text{O}_6

In terms of stereochemistry, galactofuranose has specific hydroxyl group orientations that define its reactivity and interaction with other biomolecules. The furanosyl form exists in equilibrium with the pyranose form but is less stable.

Chemical Reactions Analysis

Galactofuranose participates in several biochemical reactions, primarily as a glycosyl donor in glycosylation reactions. It can react with various acceptors to form glycosidic bonds, contributing to the structure of polysaccharides and glycoproteins. Key reactions include:

  • Glycosylation: The formation of glycosidic bonds between galactofuranose and other sugars or proteins.
  • Mutase Reactions: Conversion between UDP-galactopyranose and UDP-galactofuranose via enzymatic action.

These reactions are crucial for the biosynthesis of complex carbohydrates that serve structural and functional roles in cells.

Mechanism of Action

The mechanism by which galactofuranose exerts its biological effects primarily involves its incorporation into polysaccharides that form protective barriers for pathogens. For instance, in Mycobacterium tuberculosis, galactofuranosyl residues are integral to the cell wall structure, contributing to virulence and resistance against host immune responses.

The enzymatic conversion from UDP-galactopyranose to UDP-galactofuranose involves a mutase enzyme that facilitates the rearrangement of sugar moieties. This process is essential for the biosynthesis of cell wall components in various microorganisms .

Physical and Chemical Properties Analysis

Galactofuranose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 162.16 g/mol.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Stability: The furanosyl form is less stable than the pyranose form but is crucial for specific biochemical functions.

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze its conformation and dynamics in solution, revealing insights into its interactions with proteins and other biomolecules .

Applications

Galactofuranose has significant applications in various scientific fields:

  • Glycobiology: Understanding the role of galactofuranosyl residues in microbial pathogenesis.
  • Pharmaceutical Development: Targeting galactofuranosyl biosynthesis pathways for developing new antibiotics against resistant strains of bacteria.
  • Vaccine Development: Utilizing galactofuranosyl structures as potential vaccine targets against infections caused by pathogenic fungi like Cryptococcus neoformans.

Research continues to explore novel synthetic pathways and applications for galactofuranose, emphasizing its importance in both fundamental biology and applied sciences .

Introduction to Galf (Galactofuranose) in Biochemical Context

Structural Characterization of Galf in Mycobacterial Cell Walls

The mycobacterial cell wall represents an extraordinary architectural complex, distinguished by its high lipid content and intricate polysaccharide networks. Central to this structure is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, where the galactan domain serves as the covalent bridge between peptidoglycan and the outer mycolic acid layer. Within this galactan core, the Galf-galf-galf motif emerges as a repeating structural element composed of alternating β-(1→5) and β-(1→6) glycosidic linkages. Landmark nuclear magnetic resonance (NMR) and mass spectrometry analyses have established that the galactan polymer consists of approximately 22 Galf residues arranged in a branched chain structure, with two major arabinofuranosyl (Araf) chains attached near the reducing end [1]. The precise alternation pattern—β-(1→5)-Galf-β-(1→6)-Galf-β-(1→5)-Galf—forms the fundamental Galf-galf-galf backbone that confers both structural resilience and molecular flexibility [1] [5].

Table 1: Glycosidic Linkages in Mycobacterial Galactan Core

Linkage TypeFrequencyEnzymatic CatalystFunctional Consequence
β-(1→5) Galf-Galf~50%GlfT1 (Galactofuranosyltransferase 1)Linear chain extension
β-(1→6) Galf-Galf~50%GlfT2 (Galactofuranosyltransferase 2)Branch point formation
Terminal β-(1→5)-Galf2 per chainGlfT1/GlfT2Arabinan attachment sites

The biosynthesis of this motif initiates with the ring isomerization of UDP-galactopyranose to UDP-galactofuranose, catalyzed by UDP-galactopyranose mutase (Glf). This enzymatic conversion represents a critical metabolic chokepoint since mammals entirely lack analogous enzymes. The activated UDP-Galf donor then serves as the substrate for two specialized galactofuranosyltransferases: GlfT1 primarily catalyzes β-(1→5) linkages for linear chain elongation, while GlfT2 establishes β-(1→6) linkages that introduce branching points essential for arabinan attachment. Genetic knockout studies in Mycobacterium smegmatis demonstrated that both glf and glfT2 (Rv3808c) are essential genes; conditional mutants exhibited complete growth arrest upon gene silencing, underscoring the indispensability of the galactan core for mycobacterial viability [5]. The polymer length displays strain-specific variation, with estimates ranging between 22-40 Galf residues in M. tuberculosis, wherein the Galf-galf-galf triplet repeats approximately 7-13 times per chain [1].

Evolutionary Significance of Galf in Prokaryotic vs. Eukaryotic Systems

The phylogenetic distribution of Galf biosynthesis reveals a striking evolutionary dichotomy. While Galf residues pervade the cell walls of Actinobacteria (including mycobacteria and streptomycetes), certain fungi, and protozoan parasites like Leishmania, they remain conspicuously absent from the glycoconjugate repertoire of higher eukaryotes. This pattern suggests deep evolutionary roots for Galf utilization in microbial systems, likely predating the prokaryote-eukaryote divergence. Crucially, the endosymbiotic events that gave rise to mitochondria and plastids failed to transfer Galf biosynthetic machinery to eukaryotic hosts. This absence is attributed to several factors:

  • Energetic Constraints: The irreversible ring contraction catalyzed by Glf consumes biochemical energy without providing commensurate advantages to complex eukaryotic cells that evolved pyranose-based signaling systems [9].
  • Genomic Streamlining: Prokaryotes exhibit strong selective pressure for metabolic efficiency. Retention of Galf pathways in pathogens implies its critical role in environmental adaptation—a trait dispensable for multicellular eukaryotes [9].
  • Immunological Incompatibility: Mammals lack pattern recognition receptors (PRRs) specific for Galf epitopes. Consequently, microbes deploying Galf polymers evade immune detection—an evolutionary advantage negated if hosts possessed Galf-sensing mechanisms [7].

The evolutionary persistence of Galf in pathogens underscores its functional irreplaceability. Unlike peptidoglycan—whose D-amino acids are targeted by mammalian antibodies—Galf residues remain immunologically silent. This stealth characteristic arises because mammalian glycan-processing enzymes exclusively recognize galactopyranose conformations, rendering Galf-containing glycans metabolically invisible. Consequently, pathogens like M. tuberculosis exploit this "molecular camouflage" to construct cell walls that resist host lysozymes and defensins while avoiding antibody-mediated opsonization [1] [7].

Role of Galf in Pathogen Virulence and Immune Evasion

The Galf-galf-galf motif contributes to microbial pathogenesis through multifaceted mechanisms centered on structural fortification and immune subversion:

  • Cell Wall Integrity and Barrier Function: The galactan core, with its repeating Galf triplets, functions as a molecular scaffold anchoring mycolic acids. This arrangement creates an exceptionally hydrophobic barrier impermeable to many antibiotics and reactive oxygen species. Ethambutol—a first-line tuberculosis drug—inhibits arabinogalactan biosynthesis but notably spares galactan synthesis. This pharmacological vulnerability highlights the galactan’s non-redundant role: compromising Galf polymerization destabilizes the entire mycolic acid array, increasing antibiotic susceptibility [1] [5].

  • PAMP Masking and Immune Evasion: Pathogenic fungi like Aspergillus fumigatus and Histoplasma capsulatum deploy outer polysaccharide layers to shield immunogenic β-glucans from host dectin-1 receptors. Analogously, mycobacterial arabinogalactan’s dense arabinan termini conceal the underlying Galf-containing galactan core. This epitope masking prevents recognition by phagocytic receptors. Histoplasma further elaborates this strategy by secreting Eng1—an endo-β-1,3-glucanase that trims exposed β-glucan fragments, thereby minimizing Dectin-1 activation and proinflammatory cytokine production [3].

  • Biofilm Formation and Environmental Persistence: Beyond immune evasion, Galf-containing exopolysaccharides facilitate biofilm maturation in Aspergillus and mycobacterial species. Biofilms confer resistance to antifungals/antibiotics and enable persistent colonization of medical devices and lung cavities. Structural studies indicate that Galf residues enhance biofilm matrix viscosity through hydrophobic interactions and cation bridging, promoting microbial aggregation [3] [5].

Table 2: Virulence Associations of Galf-galf-galf in Pathogens

PathogenGalf-Containing StructureImmune Evasion MechanismTherapeutic Vulnerability
Mycobacterium tuberculosisArabinogalactan core (repeating Galf-galf-galf)Arabinan termini mask galactan from PRRsUDP-Galf mutase (Glf) inhibitors
Aspergillus fumigatusGalactomannan (Galf-α-(1→2)-Man repeats)Galf blocks β-glucan exposureMonoclonal antibodies against Galf
Histoplasma capsulatumα-1,3-glucan outer layerShields inner β-glucansEng1 glucanase inhibitors
Leishmania spp.Glycoinositolphospholipids (GIPLs)Impairs TLR4 signalingUDP-Galf transporter blockers

The therapeutic implications of Galf biochemistry are profound. Inhibitors targeting Glf (e.g., synthetic UDP-Galf analogs) or GlfT2 (e.g., substrate mimics) disrupt galactan assembly without cross-reacting with mammalian glycosyltransferases. Such compounds exhibit potent bactericidal activity against M. tuberculosis and M. smegmatis, validating the Galf-galf-galf biosynthetic pathway as a high-value target for novel anti-infectives [1] [5]. Moreover, Galf-specific monoclonal antibodies—though not naturally elicited during infection—can be engineered to opsonize Galf-expressing pathogens, offering promise for immunotherapeutic approaches against drug-resistant strains.

Properties

CAS Number

129728-10-5

Product Name

Galf-galf-galf

IUPAC Name

(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4(22)12-7(25)9(27)16(30-12)33-15-11(29)14(6(24)3-21)32-18(15)34-17-10(28)8(26)13(31-17)5(23)2-20/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12?,13?,14?,15-,16+,17+,18-/m1/s1

InChI Key

VMBUXFOTQGWDDI-PUBFQDMGSA-N

SMILES

C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O

Synonyms

3,5-di-O-(beta-galactofuranosyl)-galactofuranose
beta-Galf-(1-3)-(beta-Galf-(1-5))-Galf
Galf-Galf-Galf

Canonical SMILES

C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@H](C1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(O[C@@H]2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)[C@@H](CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.